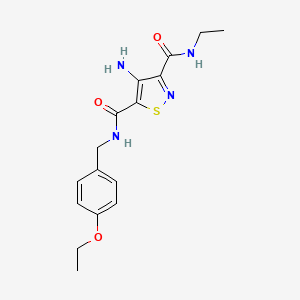
4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would involve a detailed explanation of the compound, including its molecular structure and any known uses or applications.
Synthesis Analysis
This would involve a step-by-step explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Anticancer Potential
Compounds related to "4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide" have been synthesized and evaluated for their anticancer activities. For instance, derivatives of 4-amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have shown anticancer activity against a panel of 60 cell lines derived from nine cancer types. These studies highlight the potential of these compounds in anticancer drug development, offering insights into their mechanisms of action and therapeutic efficacy (Bekircan et al., 2008).
Antimicrobial Activities
Similarly structured compounds have demonstrated significant antimicrobial activities. The synthesis and antimicrobial evaluation of new 1,2,4-triazole derivatives reveal that some of these compounds possess good or moderate activities against various microorganisms. This suggests their potential application in the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Bektaş et al., 2007).
Molecular and Electronic Analysis
The molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones provides valuable data on the electronic properties of these compounds. Through DFT calculations, this research contributes to understanding the electronic structure, which is crucial for designing compounds with desired properties for various scientific applications (Beytur & Avinca, 2021).
Structural and Synthetic Studies
Structural and synthetic studies of compounds similar to "4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide" have led to the development of novel synthetic routes and the discovery of unique biological activities. These studies not only contribute to the field of medicinal chemistry by providing new synthetic methodologies but also help in the identification of potential therapeutic agents with varied biological activities (Zhou et al., 2007).
Safety And Hazards
This would involve studying any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new reactions the compound could be used in, or new applications it could have.
properties
IUPAC Name |
4-amino-5-N-[(4-ethoxyphenyl)methyl]-3-N-ethyl-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-3-18-15(21)13-12(17)14(24-20-13)16(22)19-9-10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9,17H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONWYNFEPZDERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N5-(4-ethoxybenzyl)-N3-ethylisothiazole-3,5-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

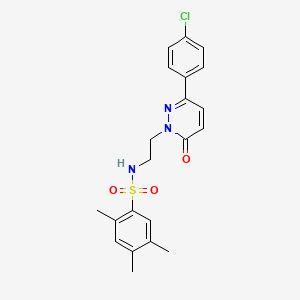
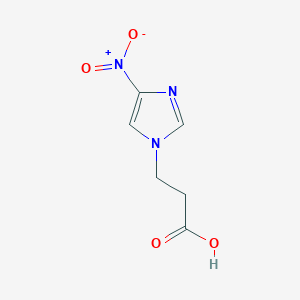
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
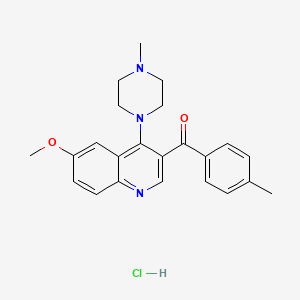

![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)
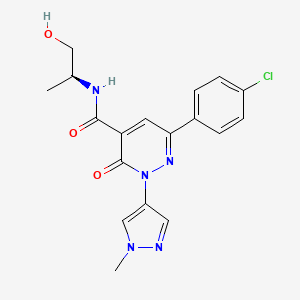
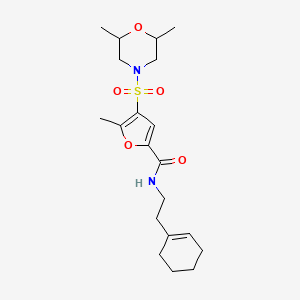
![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
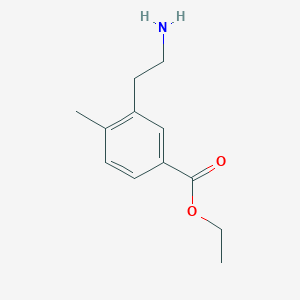
![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)
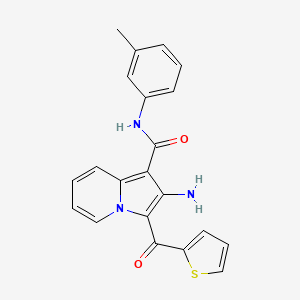
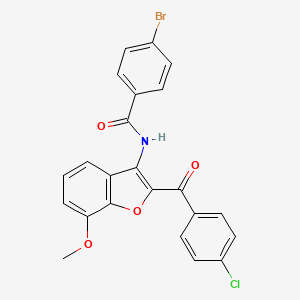
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)